
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps:
Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromo group.
Formation of Phenoxy Acetate: The brominated product is then reacted with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate to form the phenoxy acetate intermediate.
Amidation: The phenoxy acetate intermediate is then subjected to amidation with 2-methylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts and solvents to industrial quantities.
化学反应分析
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 2-(2-bromo-4-carboxy-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide.
Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of the formyl and methoxy groups could interact with biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structure suggests possible activity against certain biological pathways, which could be relevant in the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the methoxy group might enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(2-bromo-4-formylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the methoxy group, which might affect its reactivity and binding properties.
2-(2-bromo-4-methoxyphenoxy)-N-(2-methylphenyl)acetamide: Lacks the formyl group, potentially altering its chemical behavior and applications.
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide: Lacks the methyl group on the phenyl ring, which could influence its steric and electronic properties.
Uniqueness
The unique combination of the bromo, formyl, and methoxy groups in 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide provides a distinct set of chemical properties
属性
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-16(21)10-23-17-13(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJCROXLIMIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)
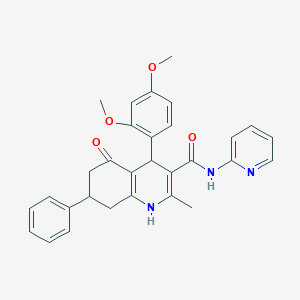
![5-[(2,5-dichlorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B450303.png)
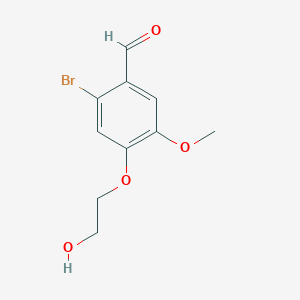
![Methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B450306.png)
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
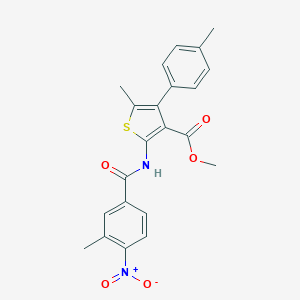
![3-[(2,2,3,3-tetrafluoropropoxy)methyl]-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B450313.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B450315.png)
![2-(4-chlorophenoxy)-N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450318.png)
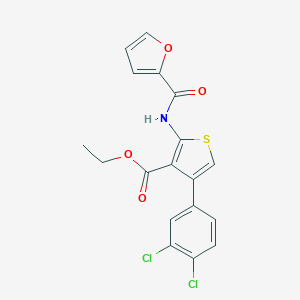
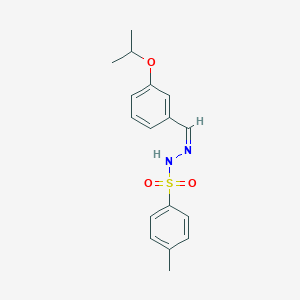
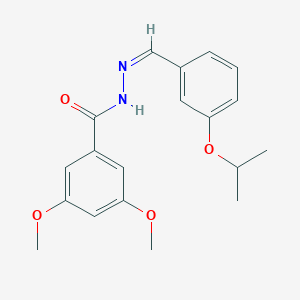
![Propyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450323.png)
